4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile

Catalog No.
S13477194
CAS No.
M.F
C19H14N2
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile

Product Name

4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile

IUPAC Name

4-[2-(4-methylphenyl)pyridin-3-yl]benzonitrile

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C19H14N2/c1-14-4-8-17(9-5-14)19-18(3-2-12-21-19)16-10-6-15(13-20)7-11-16/h2-12H,1H3

InChI Key

DBBAGDYNSMWLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N

4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile is an organic compound characterized by its complex structure, which includes a benzonitrile moiety and a pyridine ring substituted with a p-tolyl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The structural formula can be represented as follows:

C19H16N2\text{C}_{19}\text{H}_{16}\text{N}_{2}

This compound features a central pyridine ring with a p-tolyl substituent at the 2-position and a benzonitrile group at the 4-position, contributing to its unique properties and biological activities.

Typical of nitriles and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack under appropriate conditions, leading to the formation of amines or other derivatives.
  • Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.

These reactions make the compound versatile for further synthetic modifications.

The primary biological activity of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile lies in its role as an inhibitor of LSD1. This enzyme is crucial for demethylating lysine residues on histones, thus playing a significant role in epigenetic regulation and gene expression. Inhibition of LSD1 has been linked to:

  • Cancer Treatment: LSD1 inhibitors have shown promise in treating various cancers by reactivating silenced tumor suppressor genes.
  • Neurodegenerative Diseases: Potential applications in diseases such as Alzheimer's disease due to their effects on gene expression related to neuroprotection.

Studies have demonstrated that this compound exhibits submicromolar inhibitory potency against LSD1, making it a candidate for further development in cancer therapeutics .

  • Formation of the Pyridine Ring:
    • Starting from 2-bromopyridine and p-tolylboronic acid, a Suzuki coupling reaction can be employed to introduce the p-tolyl group onto the pyridine ring.
  • Benzonitrile Attachment:
    • The final step often involves a nucleophilic substitution reaction where a benzonitrile derivative is introduced at the 4-position of the pyridine ring.

These methods allow for high yields and purity of the target compound.

The applications of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile extend primarily into medicinal chemistry:

  • Drug Development: As a potent LSD1 inhibitor, it is being explored for its potential in cancer therapies.
  • Research Tool: It serves as a valuable tool in epigenetics research to study the role of histone demethylation in gene regulation.

Interaction studies using techniques such as X-ray crystallography have elucidated the binding mode of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile with LSD1. These studies reveal that:

  • The cyano group forms hydrogen bonds with critical residues within the active site of LSD1, stabilizing the inhibitor's binding.
  • The hydrophobic interactions between the p-tolyl group and surrounding amino acids enhance binding affinity .

Such insights are crucial for rational drug design aimed at optimizing potency and selectivity against LSD1.

Several compounds share structural similarities with 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile. Here are some notable examples:

Compound NameStructureUnique Features
4-(2-(m-Tolyl)pyridin-3-yl)benzonitrileStructurem-Tolyl group may alter binding affinity compared to p-Tolyl.
4-(2-(p-Fluorophenyl)pyridin-3-yl)benzonitrileStructureFluorine substitution may enhance electronic properties.
4-(2-(p-Chlorophenyl)pyridin-3-yl)benzonitrileStructureChlorine may influence solubility and reactivity.

Uniqueness: The presence of the p-tolyl group specifically contributes to its hydrophobic interactions within the active site of LSD1, which may not be replicated by other substituents like fluorine or chlorine. This specificity enhances its potential as a selective inhibitor for therapeutic applications.

The systematic IUPAC name for 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile is derived from its parent pyridine ring and substituent positions. The pyridine nucleus is numbered such that the benzonitrile group occupies position 3, while the p-tolyl (4-methylphenyl) group resides at position 2. The benzonitrile substituent itself consists of a benzene ring with a nitrile functional group at the para position. This nomenclature aligns with IUPAC rules for polycyclic systems, prioritizing substituent positions based on the lowest locants.

Structural Data Table

PropertyValueSource
Molecular Formula$$ \text{C}{19}\text{H}{13}\text{N}_3 $$
Molecular Weight283.33 g/mol
SMILESN#CC1=CC=C(C2=C(C=CC=N2)C3=CC=C(C=C3)C)C=C1
CAS Registry Number294648-03-6

The molecular structure combines a pyridine ring (electron-deficient) with a p-tolyl group (electron-donating) and a benzonitrile moiety (electron-withdrawing), creating a polarized electronic environment. X-ray crystallography data, though unavailable in the provided sources, would likely reveal planar geometries for the aromatic systems, with dihedral angles between the pyridine and benzene rings influenced by steric and electronic interactions.

Historical Context of Discovery and Initial Synthesis

The synthesis of 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile emerged from advancements in cross-coupling methodologies during the late 20th century. Early routes relied on Ullmann-type couplings, but modern approaches utilize Suzuki-Miyaura reactions due to their superior regioselectivity and functional group tolerance. A representative synthesis involves:

  • Preparation of 3-bromo-2-(p-tolyl)pyridine: Achieved via regioselective bromination of 2-(p-tolyl)pyridine using $$ \text{N}- $$bromosuccinimide under radical initiation.
  • Coupling with 4-cyanophenylboronic acid: A palladium-catalyzed Suzuki reaction links the bromopyridine intermediate to the benzonitrile group, yielding the target compound.

This two-step process, optimized for minimal byproduct formation, exemplifies the strategic use of transition-metal catalysis in constructing complex aryl-pyridine hybrids. The reaction typically proceeds in tetrahydrofuran/water mixtures at 80°C, with yields exceeding 70% after chromatographic purification.

Position Within Pyridine-Cyanobiphenyl Hybrid Architectures

Pyridine-cyanobiphenyl hybrids occupy a niche in supramolecular chemistry due to their mesogenic properties and π-π stacking capabilities. 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile distinguishes itself through:

  • Dipole Moment Modulation: The nitrile group ($$ \text{C}\equiv\text{N} $$) introduces a strong dipole ($$ \sim 4.0 \, \text{D} $$), while the p-tolyl group provides steric bulk, influencing liquid crystalline behavior.
  • Coordination Chemistry: The pyridine nitrogen serves as a Lewis base, enabling metal coordination in catalytic systems. For instance, palladium complexes of this ligand show enhanced activity in Heck couplings.

Comparative Analysis of Hybrid Architectures

CompoundDipole Moment (D)Mesophase Range (°C)Application
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile4.2120–180Liquid crystals
5-(4-Cyanophenyl)pyrimidine3.890–160Organic electronics
3-Cyano-4-phenylpyridine3.5N/APhotovoltaics

This compound’s balanced electronic profile makes it a candidate for optoelectronic devices, where charge transport efficiency depends on conjugated π-systems and dipole alignment.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

270.115698455 g/mol

Monoisotopic Mass

270.115698455 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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